molecular formula C3H8ClNO2 B1583126 L-Alanine hydrochloride CAS No. 6003-05-0

L-Alanine hydrochloride

Cat. No. B1583126
CAS RN: 6003-05-0
M. Wt: 125.55 g/mol
InChI Key: ILYVXUGGBVATGA-DKWTVANSSA-N
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Description

L-Alanine hydrochloride is a compound with the chemical formula C3H7NO2 · HCl . It is an amino acid that is commonly found in its free state in plasma . It is produced from pyruvate by transamination . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .


Synthesis Analysis

L-Alanine is synthesized from pyruvate by transamination . In industry, L-alanine is biosynthesized using fermentation methods or catalyzed from L-aspartic acid by aspartate β-decarboxylase (ASD) . A triple-enzyme system was developed to biosynthesize L-alanine from cis-butenedioic anhydride, which was cost-efficient and could overcome the shortcomings of fermentation .


Molecular Structure Analysis

L-Alanine has a central carbon atom bonded to four different chemical groups: a carboxyl group (COOH), an amino group (NH₂), a hydrogen atom (H), and a methyl group (CH₃) . This unique molecular structure contributes to the properties and functions exhibited by alanine .


Chemical Reactions Analysis

L-Alanine acts as a buffer, helping to regulate the pH levels in different tissues and bodily fluids . By accepting or donating protons, alanine helps prevent drastic changes in pH, which are detrimental to cellular functions .


Physical And Chemical Properties Analysis

L-Alanine hydrochloride is a solid substance . Its molecular weight is 125.55 g/mol . The melting point of L-Alanine is 314.5°C .

Scientific Research Applications

Microbial Fermentation for L-Alanine Production

L-Alanine has significant applications in food, pharmaceuticals, veterinary science, and as a substrate for the production of engineered thermoplastics. A study by Zhou et al. (2015) elaborates on efficient L-Alanine production using microbial fermentation, which could reduce production costs and promote its application. A thermo-regulated genetic switch was designed for dynamic control of L-alanine dehydrogenase expression, leading to efficient cell growth and L-Alanine production in Escherichia coli (Zhou et al., 2015).

Structural Analysis

Yamada et al. (2008) studied the structure of L-Alanine hydrochloride monohydrate, revealing intricate intermolecular hydrogen bonds. This contributes to the understanding of its molecular structure and potential applications in various fields (Yamada et al., 2008).

Molecular Dynamics in Water

Degtyarenko et al. (2007) conducted a molecular dynamics study of L-Alanine in neutral aqueous solution. This research is crucial for understanding how L-Alanine behaves in solutions, which can have implications in biological and chemical applications (Degtyarenko et al., 2007).

Asymmetric Adsorption

Bonner et al. (1974) discovered that L-Alanine hydrochloride shows asymmetric adsorption properties when interacting with quartz. This finding has implications for chiral separation processes and the understanding of molecular interactions in different environments (Bonner et al., 1974).

Vibrational Spectroscopy Studies

Jalkanen et al. (2006) explored the use of vibrational spectroscopy to study L-Alanine and other amino acids. This technique provides insights into the structure and hydration of these molecules, essential for various scientific applications (Jalkanen et al., 2006).

Inhibitors of Alanine Racemase Enzyme

Azam and Jayaram (2015) reviewed inhibitors of alanine racemase, an enzyme catalyzing the conversion of L-Alanine. Understanding these inhibitors can lead to advancements in antibacterial drug development (Azam & Jayaram, 2015).

properties

IUPAC Name

(2S)-2-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYVXUGGBVATGA-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208758
Record name L-Alanine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine hydrochloride

CAS RN

6003-05-0
Record name L-Alanine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6003-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-alanine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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